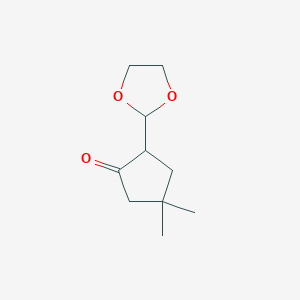
2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one is an organic compound that features a dioxolane ring fused to a cyclopentanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride are commonly employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: Substituted dioxolanes or cyclopentanones.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of fine chemicals
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one involves its ability to form stable cyclic structures. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The compound can also participate in various chemical transformations, contributing to its versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with similar reactivity but lacking the cyclopentanone moiety.
1,3-Dioxane: Another related compound with a six-membered ring structure.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: A compound used in Wittig olefinations
Uniqueness
2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring stable cyclic acetals and ketals .
Properties
CAS No. |
87802-41-3 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C10H16O3/c1-10(2)5-7(8(11)6-10)9-12-3-4-13-9/h7,9H,3-6H2,1-2H3 |
InChI Key |
ROJFKZDYSYKZDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C1)C2OCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















